molecular formula C14H26O4 B14515118 1,3-Dibutoxypropan-2-YL prop-2-enoate CAS No. 62883-84-5

1,3-Dibutoxypropan-2-YL prop-2-enoate

Cat. No.: B14515118
CAS No.: 62883-84-5
M. Wt: 258.35 g/mol
InChI Key: ISZVITLWFVQLMP-UHFFFAOYSA-N
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Description

1,3-Dibutoxypropan-2-yl prop-2-enoate is a chemical compound with the molecular formula C₁₂H₂₂O₄. It is also known by its systematic name, 2-Propenoic acid, 2-propoxy-1-(propoxymethyl)ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutoxypropan-2-yl prop-2-enoate typically involves the esterification of 2-propenoic acid with 2-propoxy-1-(propoxymethyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutoxypropan-2-yl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Dibutoxypropan-2-yl prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibutoxypropan-2-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s reactivity and functional groups make it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dipropoxypropan-2-yl prop-2-enoate: Similar in structure but with different alkyl groups.

    2-Propenoic acid, 2-propoxy-1-(propoxymethyl)ethyl ester: Another ester with similar reactivity.

Uniqueness

1,3-Dibutoxypropan-2-yl prop-2-enoate is unique due to its specific ester configuration and the presence of butoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

CAS No.

62883-84-5

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

1,3-dibutoxypropan-2-yl prop-2-enoate

InChI

InChI=1S/C14H26O4/c1-4-7-9-16-11-13(18-14(15)6-3)12-17-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3

InChI Key

ISZVITLWFVQLMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(COCCCC)OC(=O)C=C

Origin of Product

United States

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